D,L-PHENYLGLYCINE, NA OR K SALT

Enzymatic resolution Enantiomeric excess Chiral amino acid separation

D,L-Phenylglycine, Na or K salt (CAS 34236-97-0 for the sodium salt; racemic mixture) is a non-proteinogenic α-amino acid alkali salt synthesized by neutralizing the carboxylic acid group of D,L-α-phenylglycine with sodium or potassium hydroxide. The salt form substantially enhances aqueous solubility relative to the poorly water-soluble free acid (free acid solubility approximately 3.3 mg/mL in water only after pH adjustment to 12 with NaOH, versus freely soluble sodium/potassium salt).

Molecular Formula C8H8NNaO2
Molecular Weight 173.14 g/mol
Cat. No. B1648571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-PHENYLGLYCINE, NA OR K SALT
Molecular FormulaC8H8NNaO2
Molecular Weight173.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)[O-])N.[Na+]
InChIInChI=1S/C8H9NO2.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1
InChIKeyXWLVFYWUQZTUCK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Phenylglycine Na or K Salt: Technical Baseline and Procurement-Relevant Characteristics


D,L-Phenylglycine, Na or K salt (CAS 34236-97-0 for the sodium salt; racemic mixture) is a non-proteinogenic α-amino acid alkali salt synthesized by neutralizing the carboxylic acid group of D,L-α-phenylglycine with sodium or potassium hydroxide . The salt form substantially enhances aqueous solubility relative to the poorly water-soluble free acid (free acid solubility approximately 3.3 mg/mL in water only after pH adjustment to 12 with NaOH, versus freely soluble sodium/potassium salt) [1]. This compound serves as a critical racemic starting material for the resolution-based production of enantiopure D-phenylglycine, the indispensable side-chain building block for semi-synthetic β-lactam antibiotics including ampicillin (via 6-APA condensation) and cephalexin [2][3], as well as an intermediate in the Heumann–Pfleger indigo dye synthesis [4]. The sodium salt (MW 173.14 g/mol) is more commonly documented in commercial catalogs than the potassium salt (MW 189.25 g/mol), with both forms exhibiting alkaline pH (9.0–10.5 in aqueous solution) and thermal stability up to approximately 302°C (with decomposition) .

D,L-Phenylglycine Na or K Salt: Why In-Class Substitution Is Not Straightforward


Although D,L-phenylglycine Na or K salt belongs to the broader class of non-proteinogenic aromatic α-amino acid alkali salts, direct substitution with the free acid form, the single-enantiomer salt, or even the N-phenylglycine regioisomer salt is not equivalent for scientific or industrial procurement. The free acid D,L-phenylglycine exhibits severely limited aqueous solubility (approximately 3.3 mg/mL only after pH adjustment to 12), whereas the sodium and potassium salts are freely water-soluble, directly impacting reaction homogeneity in aqueous enzymatic resolution and acylation processes [1]. Furthermore, the racemic D,L-form is the required starting material for resolution processes; procuring the pre-resolved enantiopure D- or L- salt eliminates the resolution step but at significantly higher cost and with different impurity profiles [2]. The sodium and potassium counterions are not interchangeable in all contexts: potassium salts exhibit distinct behavior in high-temperature alkaline fusion processes (e.g., indigo synthesis via Heumann–Pfleger route, where potassium lowers the eutectic point of the reaction melt), and the two cations produce different crystal packing, coordination geometry, and hydration states that affect solid-state stability and downstream processing [3]. These quantitative and functional differences preclude casual substitution without verification of the specific salt form, racemic vs. enantiopure identity, and counterion compatibility with the intended application.

D,L-Phenylglycine Na or K Salt: Head-to-Head Quantitative Differentiation Evidence


Enzymatic Resolution of D,L-Phenylglycine: Hog Kidney Acylase I Delivers >99% ee for L-Enantiomer vs. >95% ee for D-Enantiomer from the Same Racemic Feedstock

In a direct head-to-head enzymatic resolution study using hog kidney acylase I as catalyst on the N-acetyl derivative of racemic D,L-phenylglycine, L-phenylglycine was obtained with 36% isolated yield and over 99% enantiomeric excess (ee), while D-phenylglycine was obtained with 26% isolated yield and over 95% ee after acid hydrolysis (48% HBr) of the unreacted D-N-acetylphenylglycine [1]. This represents a 4 percentage-point ee advantage for the L-enantiomer (≥99% vs. ≥95%) and a 10 percentage-point yield advantage (36% vs. 26%) within the same experimental run. The methodology constitutes a single-process route to both enantiomers from a common racemic D,L-phenylglycine sodium or potassium salt feedstock, eliminating the need for separate synthetic pathways [1].

Enzymatic resolution Enantiomeric excess Chiral amino acid separation β-Lactam antibiotic precursor

Sodium vs. Potassium D,L-Phenylglycinate: Distinct Cation Coordination and Crystal Packing Dictate Solid-State Properties

Single-crystal X-ray diffraction studies reveal fundamentally different cation coordination environments for sodium and potassium D,L-phenylglycinate salts. In sodium dl-phenylglycinate trihydrate (PGLYNa·3H2O, space group P2₁/n, Z = 4), each Na⁺ ion is coordinated by six oxygen atoms (mean Na⁺⋯O distance 2.41 Å) from five water molecules and one carboxylate group, forming a hydrated layered structure with phenyl rings arranged in off-centered parallel orientation outside the layers [1][2]. In contrast, potassium dl-phenylglycinate (PGLYK, space group P2₁/c, Z = 4) crystallizes as an anhydrous form where each K⁺ ion is surrounded by five oxygen atoms and one nitrogen atom forming a distorted octahedron, with an intramolecular N–H⋯O hydrogen bond of 2.713(2) Å [3]. The sodium salt incorporates three water molecules of crystallization per formula unit, whereas the potassium salt is anhydrous, directly affecting hygroscopicity, thermal stability, and formulation behavior.

Crystal engineering Cation coordination chemistry Solid-state characterization Salt form selection

Vancomycin-Based Enantioselective Membrane Resolution of D,L-Phenylglycine Achieves >70% ee for D-Phenylglycine

An enantioselective composite membrane prepared by interfacial polymerization of vancomycin and 1,6-diisocyanatohexane on a polysulfone support was used for the enantioseparation of D,L-phenylglycine, achieving an enantiomeric excess of over 70% for D-phenylglycine under optimized conditions of monomer molar ratio, polymerization time, and racemate feed concentration [1]. The study established that L-phenylglycine was preferentially adsorbed by the membrane while D-phenylglycine preferentially permeated, based on an 'adsorption–association–diffusion' mechanism [1]. This performance is benchmarked against conventional diastereomeric salt resolution using camphorsulfonic acid, which achieves 98.8% optical purity but at only 45.7% isolated yield [2], and against enzymatic resolution with hog kidney acylase I, which achieves >95% ee for D-phenylglycine but with 26% isolated yield [3]. The membrane method offers a fundamentally different separation modality—continuous flow rather than batch crystallization—with a trade-off between optical purity and process scalability.

Membrane-based chiral separation Enantioselective membrane Vancomycin chiral selector D-Phenylglycine purification

Phenylglycine Derivative Antibacterial Activity: MIC of 62.5–125 mg/L Against Escherichia coli

In a patent study evaluating the direct antibacterial activity of phenylglycine and its derivatives, unsubstituted phenylglycine demonstrated a minimum inhibitory concentration (MIC) range of 62.5–125 mg/L and a minimum bactericidal concentration (MBC) range of 125–250 mg/L against Escherichia coli [1]. The study tested six phenylglycine derivatives (phenylglycine, p-dimethylaminophenylglycine, m-methylphenylglycine, m-bromophenylglycine, p-chlorophenylglycine, and o-bromophenylglycine) under identical assay conditions, with all derivatives falling within the same MIC and MBC ranges, indicating that the core phenylglycine scaffold—rather than specific ring substitution—is the primary driver of the observed antibacterial effect [1]. This places the intrinsic antibacterial activity of the phenylglycine scaffold in a quantifiable range, distinct from its primary application as a β-lactam side-chain precursor where antibacterial activity is conferred by the final antibiotic molecule (e.g., ampicillin) rather than the side chain itself.

Antibacterial activity Minimum inhibitory concentration Escherichia coli Phenylglycine derivatives

Lipase B-Catalyzed Enantioselective Hydrolysis of D,L-Phenylglycine Methyl Ester: Enantioselectivity E = 43 Achieved in Ionic Liquid Co-Solvent System

Immobilized Candida antarctica lipase B (Novozym 435) catalyzed the enantioselective hydrolysis of D,L-phenylglycine methyl ester to enantiopure D-phenylglycine in a system containing 20% (v/v) BMIM·BF₄ ionic liquid co-solvent with phosphate buffer. Under optimized conditions (pH 8.0, 80 mM substrate, 25–30°C, 150 rpm), the reaction achieved an initial rate of 2.46 mM/min, a residual substrate ee of 93.8% at 53.0% conversion, and an enantioselectivity value E = 38. When the hydrolysis was performed under reduced pressure, the initial rate increased to 2.64 mM/min and enantioselectivity improved to E = 43 [1]. In comparison, the same reaction conducted in the ionic liquid BMIM·HSO₄ was 'much less active and enantioselective,' and among typical organic solvents tested, BMIM·BF₄ was the most suitable, providing the highest initial rate and enantioselectivity [1]. This demonstrates that the choice of reaction medium—specifically the IL anion identity—exerts a decisive effect on both catalytic rate and chiral discrimination for D,L-phenylglycine ester substrates.

Enzymatic hydrolysis Ionic liquid biocatalysis Lipase B Enantioselectivity

Stereoselective Salt–Cocrystal Formation: Opposite Absolute Configuration Required for Phenylglycine Sodium Salt Cocrystals

A systematic study of salt–cocrystal phenomena associated with 2-phenylglycine and its sodium salt, using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), established that when cocrystallization of an enantiomerically pure basic or zwitterionic substance with its enantiomerically pure acid addition salt was attempted, a salt–cocrystal was only obtained when the absolute configurations of the two reactants were opposite [1]. In contrast, no stereoselectivity was observed in the cocrystallization of enantiomerically pure acidic or zwitterionic substances with their enantiomerically pure base addition salts (i.e., sodium salts) [1]. This means that the chiral identity of the free acid and its sodium salt plays a determining role in whether a salt–cocrystal product can be formed at all—a binary yes/no outcome rather than a gradation—which has direct implications for solid-form screening, polymorph and cocrystal patent strategies, and formulation development involving phenylglycine sodium salts.

Cocrystal engineering Stereoselective crystallization Salt–cocrystal formation Solid-form patenting

D,L-Phenylglycine Na or K Salt: Evidence-Backed Application Scenarios for Procurement Decision-Making


Scenario 1: Racemic Feedstock for Dual-Enantiomer Production via Enzymatic Resolution

Procure D,L-phenylglycine Na or K salt as the common racemic starting material for the parallel production of both D- and L-phenylglycine enantiomers using hog kidney acylase I resolution. As demonstrated by Machado et al., the N-acetyl derivative of the racemate yields L-phenylglycine at >99% ee (36% isolated yield) and D-phenylglycine at >95% ee (26% isolated yield) from a single feedstock lot [1]. The sodium or potassium salt form is preferred over the free acid because the latter requires pH adjustment to 12 with NaOH for dissolution (solubility ~3.3 mg/mL), whereas the salt is freely water-soluble, enabling homogeneous enzymatic reaction conditions without alkaline pH extremes that could denature the enzyme [2]. This scenario is ideal for pharmaceutical intermediate suppliers serving β-lactam antibiotic manufacturers who require both enantiomers for different products (e.g., D-PHG for ampicillin/cephalexin; L-PHG for neurokinin receptor antagonist intermediates).

Scenario 2: D-Phenylglycine Production via Lipase-Catalyzed Ester Hydrolysis in Ionic Liquid Systems

For high-purity D-phenylglycine production with enantioselectivity E = 43, procure D,L-phenylglycine methyl ester (derived from the sodium or potassium salt) and employ immobilized Candida antarctica lipase B (Novozym 435) in a 20% (v/v) BMIM·BF₄/phosphate buffer co-solvent system at pH 8.0 and 25–30°C [1]. Under reduced pressure, the initial hydrolysis rate reaches 2.64 mM/min with E = 43, representing the highest reported enantioselectivity for D,L-phenylglycine ester hydrolysis among tested ionic liquid and organic solvent systems [1]. This scenario is suited for fine chemical and pharmaceutical manufacturers seeking a greener (ionic liquid-based), high-enantioselectivity alternative to traditional diastereomeric salt resolution, which achieves higher optical purity (98.8%) but at lower yield (45.7%) and with stoichiometric chiral resolving agent consumption [2].

Scenario 3: Potassium Salt Selection for Indigo Dye Synthesis via Alkaline Fusion

Specify the potassium salt form (rather than sodium) when procuring N-phenylglycine salt for the Heumann–Pfleger indigo synthesis route. The potassium cation specifically lowers the eutectic point of the alkaline fusion melt (KOH at ~300°C), facilitating the cyclization of N-phenylglycine to indoxyl, which is subsequently oxidized to indigo [1]. The potassium salt also exhibits higher thermal stability and better solubility in the alkaline melt compared to the sodium salt [1]. Additionally, the potassium salt is anhydrous (as established by X-ray crystallography), whereas the sodium salt crystallizes as a trihydrate, meaning that the potassium form avoids water introduction into the high-temperature fusion process [2]. This scenario applies to dyestuff manufacturers and industrial chemical producers requiring consistent melt behavior and minimized side reactions in the indigo production workflow.

Scenario 4: Enantiopure Sodium Salt Procurement for Solid-Form and Cocrystal Screening Programs

When procuring enantiopure D- or L-phenylglycine sodium salt for pharmaceutical solid-form development, the stereoselective salt–cocrystal formation rules established by Brittain must guide enantiomer selection. Salt–cocrystals form only when the free acid and its sodium salt have opposite absolute configurations for basic/zwitterionic systems [1]. Therefore, a cocrystal screening program intending to pair D-phenylglycine free acid with a sodium salt must use L-phenylglycine sodium salt (opposite configuration), and vice versa. Procurement of the same-configuration salt will result in failure to form cocrystals regardless of stoichiometry or solvent conditions [1]. This binary criterion directly impacts solid-form patent strategy, polymorph screening efficiency, and the rationale for purchasing specific enantiomeric salt forms.

Quote Request

Request a Quote for D,L-PHENYLGLYCINE, NA OR K SALT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.